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Compound of Interest

Compound Name: 4-Phenoxybutyryl chloride

CAS No.: 5139-89-9

Cat. No.: B1294281 Get Quote

Executive Summary & Compound Profile
4-Phenoxybutanoyl chloride (CAS: 5139-89-9) is a critical acyl chloride intermediate used

primarily in the synthesis of chromanones via intramolecular Friedel-Crafts acylation and as a

linker in fragment-based drug discovery (FBDD). Its high reactivity requires precise handling

and rapid characterization to ensure integrity before subsequent coupling steps.

This guide provides a definitive reference for the spectroscopic identification of 4-

phenoxybutanoyl chloride, distinguishing it from its precursor (4-phenoxybutyric acid) and

hydrolysis byproducts.

Chemical Profile
Property Data

IUPAC Name 4-Phenoxybutanoyl chloride

Molecular Formula

Molecular Weight 198.65 g/mol

Appearance Colorless to pale yellow liquid

Stability
Moisture sensitive; hydrolyzes to 4-

phenoxybutyric acid and HCl
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Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying solvent residuals (

, HCl) and unreacted starting materials.

Synthetic Pathway
The compound is typically generated in situ from 4-phenoxybutyric acid using thionyl chloride (

) or oxalyl chloride.
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Figure 1: Synthetic pathway via thionyl chloride.[1] Note that incomplete removal of

may result in broad peaks or baseline noise in NMR.

Infrared Spectroscopy (IR) Analysis
IR is the most rapid method to confirm conversion of the acid to the acid chloride. The

diagnostic shift of the carbonyl stretch is definitive.

Diagnostic Bands
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Functional Group
Wavenumber (

)
Intensity

Structural
Assignment

C=O Stretch 1795 – 1805 Strong

Acyl Chloride

Carbonyl (Distinct

from Acid ~1710

)

C-O-C Stretch 1240 – 1250 Strong
Aryl alkyl ether

(Asymmetric)

C-O-C Stretch 1030 – 1050 Medium
Aryl alkyl ether

(Symmetric)

C=C Aromatic 1590, 1495 Medium
Benzene ring

breathing modes

C-Cl Stretch 600 – 800 Weak/Med

Acyl-Chlorine bond

(often obscured in

fingerprint)

C-H Aromatic 750, 690 Strong

Mono-substituted

benzene (out-of-plane

bending)

Technical Insight: The shift from 1710

(COOH) to ~1800

(COCl) is the primary quality control metric. If a broad band remains at 2500–3300

(O-H stretch) or a peak persists at 1710

, the conversion is incomplete or hydrolysis has occurred.

Nuclear Magnetic Resonance (NMR) Data
H NMR (400 MHz, )
The proton spectrum is characterized by a distinct downfield shift of the
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-protons (adjacent to the carbonyl) compared to the starting acid.

Position
Shift (

, ppm)
Multiplicity Integral

Coupling (

)
Assignment

Ar-H (meta) 7.26 – 7.30 Multiplet 2H -
Aromatic (C3,

C5)

Ar-H

(ortho/para)
6.90 – 7.00 Multiplet 3H -

Aromatic (C2,

C4, C6)

-CH2 4.02 Triplet 2H 6.0 Hz

-CH2 3.05 – 3.15 Triplet 2H 7.2 Hz (Diagnostic)

-CH2 2.20 – 2.30 Quintet 2H 6-7 Hz

Critical Analysis:

-Proton Shift: In the precursor acid, the

-protons appear at 2.58 ppm. In the chloride, the strong electron-withdrawing nature of the Cl
atom deshields these protons, shifting them downfield to ~3.10 ppm. This +0.5 ppm shift
confirms successful chlorination.

Solvent Peaks: Expect

at 7.26 ppm.[2] If synthesized with

, look for broad acidic protons if hydrolysis has started.

C NMR (100 MHz, )
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Carbon Type
Shift (

, ppm)
Assignment

Carbonyl (C=O) 173.5 Acid Chloride Carbonyl

Aromatic (Ipso) 158.5

Aromatic (Meta) 129.5 Benzene Ring

Aromatic (Para) 121.0 Benzene Ring

Aromatic (Ortho) 114.5 Benzene Ring

-CH2 65.8

-CH2 46.5 (Significant shift from acid ~30

ppm)

-CH2 24.8 Central methylene

Experimental Protocol: Sample Preparation
Due to the compound's moisture sensitivity, standard "open-air" preparation will lead to data

artifacts (hydrolysis peaks).

Strict Inert Handling Protocol
Drying: Ensure the NMR tube and pipette are oven-dried (>120°C) for at least 2 hours.

Solvent: Use

stored over molecular sieves (4Å) to neutralize trace water and HCl.

Preparation:

Flush the NMR tube with dry Nitrogen or Argon.

Dissolve ~10-20 mg of the acid chloride in 0.6 mL
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.

Do not filter through standard cotton/silica unless strictly dried, as this introduces moisture.

Acquisition: Run the spectrum immediately.

Oven Dry Glassware
(120°C, 2h)

Solvent Prep
(CDCl3 over 4Å Sieves)

Dissolution
(Inert Atmosphere)

Rapid Acquisition
(<15 mins)
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Figure 2: Inert sampling workflow to prevent hydrolysis artifacts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. masterorganicchemistry.com [masterorganicchemistry.com]

2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
Phenoxybutanoyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294281#spectroscopic-data-nmr-ir-for-4-
phenoxybutanoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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